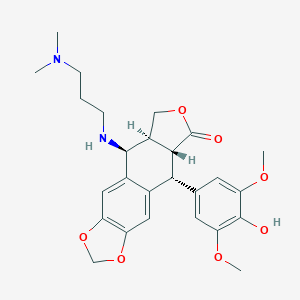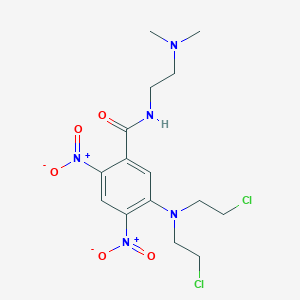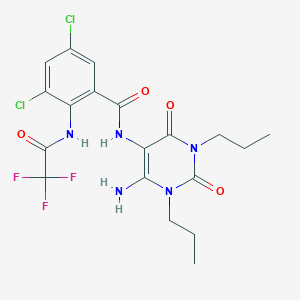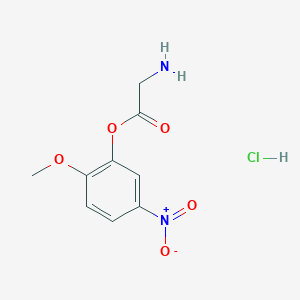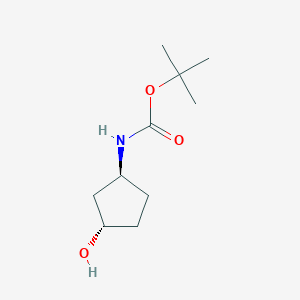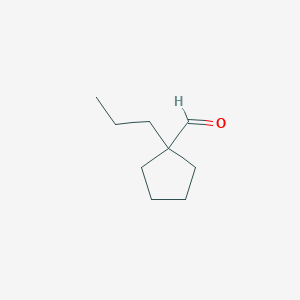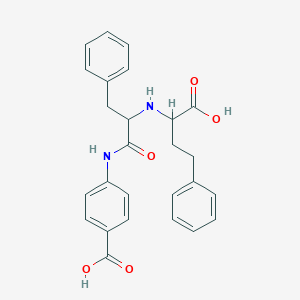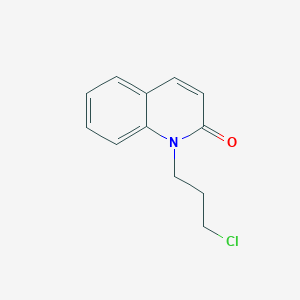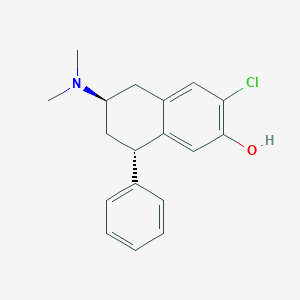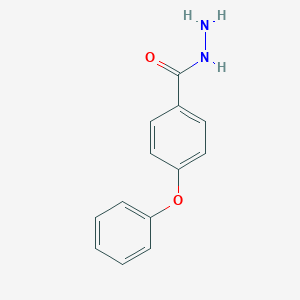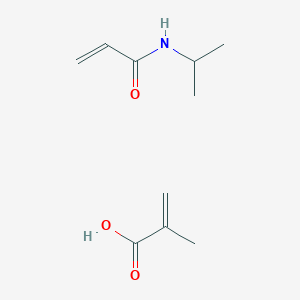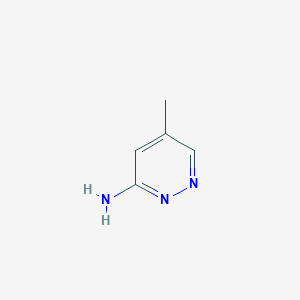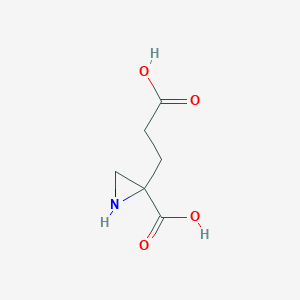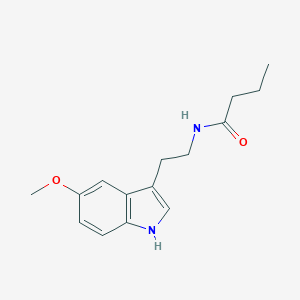![molecular formula C6H9BrO2 B115866 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone CAS No. 141194-58-3](/img/structure/B115866.png)
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone
概要
説明
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is a chemical compound that belongs to the class of organic bromides. It is also known as 2-Bromo-1-(tetrahydro-2-furanyl)ethanone or THF-Bromoacetate. This compound is widely used in scientific research and has various applications in the field of chemistry and biochemistry.
作用機序
The mechanism of action of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone. However, it has been reported to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.
将来の方向性
There are several future directions for the use of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in scientific research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as an antimicrobial agent and its mechanism of action. Additionally, its potential as a building block for the synthesis of new pharmaceuticals and natural products can also be explored.
科学的研究の応用
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
特性
CAS番号 |
141194-58-3 |
|---|---|
製品名 |
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone |
分子式 |
C6H9BrO2 |
分子量 |
193.04 g/mol |
IUPAC名 |
2-bromo-1-[(2R)-oxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |
InChIキー |
NOYOYKREDRZQSD-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](OC1)C(=O)CBr |
SMILES |
C1CC(OC1)C(=O)CBr |
正規SMILES |
C1CC(OC1)C(=O)CBr |
同義語 |
Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

